Bienvenue dans la boutique en ligne BenchChem!

(R)-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate

Chiral Synthesis Antitubercular Agents Process Chemistry

(R)-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate (CAS 683276-64-4), commonly known as R-2-methyl glycidyl p-nosylate, is a chiral sulfonate ester with the molecular formula C10H11NO6S and a molecular weight of 273.26 g/mol. It is a key intermediate formed via Sharpless asymmetric epoxidation, primarily utilized as an (R)-configured C4 chiral building block in the synthesis of complex nitroimidazooxazole pharmaceuticals.

Molecular Formula C10H11NO6S
Molecular Weight 273.259
CAS No. 683276-64-4
Cat. No. B570167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate
CAS683276-64-4
SynonymsR-2-METHYL GLYCIDYL P-NOSYLATE; Benzenesulfonic acid, 4-nitro-, [(2R)-2-Methyloxiranyl]Methyl ester; (R)-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate; (R)-2-methyl glycidyl para-nitro benzenesulfonate
Molecular FormulaC10H11NO6S
Molecular Weight273.259
Structural Identifiers
SMILESCC1(CO1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H11NO6S/c1-10(6-16-10)7-17-18(14,15)9-4-2-8(3-5-9)11(12)13/h2-5H,6-7H2,1H3/t10-/m1/s1
InChIKeyNXRMOVSGORLBCA-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate (CAS 683276-64-4): A Chiral Epoxide Synthon


(R)-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate (CAS 683276-64-4), commonly known as R-2-methyl glycidyl p-nosylate, is a chiral sulfonate ester with the molecular formula C10H11NO6S and a molecular weight of 273.26 g/mol . It is a key intermediate formed via Sharpless asymmetric epoxidation, primarily utilized as an (R)-configured C4 chiral building block in the synthesis of complex nitroimidazooxazole pharmaceuticals [1]. Its chemical structure features an electrophilic epoxide ring and a para-nitrobenzenesulfonate (nosylate) leaving group, making it a versatile substrate for nucleophilic ring-opening and substitution reactions.

Why Simple Substitution of (R)-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate (CAS 683276-64-4) Fails in cGMP and Scalable Synthesis


Substituting this specific (R)-enantiomer with its (S)-enantiomer (CAS 683276-63-3) or related achiral glycidyl nosylates is not chemically feasible for target applications due to absolute stereochemical requirements of the final drug molecules [1]. The (S)-enantiomer is documented as an impurity in the anti-TB drug Delamanid, highlighting the critical need for high enantiomeric purity from the (R)-synthon [2]. Furthermore, while the 4-nitrobenzenesulfonate group is highly reactive, its energetic nature poses significant process safety hazards, categorically distinguishing it from less-energetic but also less-reactive halo-analogs like the 4-bromo derivative, which are preferred for large-scale work but may not replicate the specific reactivity profile required for certain medicinal chemistry routes [3].

Quantitative Differentiation Evidence for (R)-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate (CAS 683276-64-4) vs. Comparators


Absolute Stereochemistry: (R)-Enantiomer vs. (S)-Enantiomer for Delamanid API Synthesis

The (R)-configuration at the epoxide-bearing quaternary carbon is mandatory for synthesizing the approved anti-TB drug Delamanid. The target compound provides the required stereochemistry, while its (S)-enantiomer (CAS 683276-63-3) is a specified impurity. The synthesis from 2-methallyl alcohol via Sharpless asymmetric epoxidation using (+)-diisopropyl L-tartrate yields the (R)-epoxide with high enantiomeric excess (ee), achieving 100% ee in optimized processes [1].

Chiral Synthesis Antitubercular Agents Process Chemistry

Comparative Reactivity: 4-Nitrobenzenesulfonate Leaving Group vs. 4-Bromo Analog in Drug Intermediate Synthesis

The para-nitrobenzenesulfonate (nosylate) group is a superior leaving group compared to bromine in nucleophilic substitution reactions with phenols. In the synthesis of Delamanid, the target compound reacts with 4-[4-(4-trifluoromethoxyphenoxy)-piperidin-1-yl]phenol to form a key ether intermediate, a transformation that benefits from the enhanced electrophilicity of the nosylate ester. This is in contrast to the 4-bromo analog (CAS 680996-59-0) described in US 11,958,818 B2, which was explicitly developed as a less-energetic, safer alternative specifically because the nitro compound's high reactivity poses an exothermic hazard [1].

Organic Synthesis Nucleophilic Substitution Process Safety

Documented Yield in a Validated API Synthetic Route: Delamanid (OPC-67683)

The compound's performance is validated by a published step yield of 93% in the synthesis of OPC-67683 (Delamanid), a marketed anti-TB drug [1]. This high yield, achieved in the coupling of the target compound with a complex piperidine-phenol intermediate, demonstrates its reliability as a process intermediate. This is a more documented application compared to its use as a more general epoxy-alcohol protecting group.

Process Chemistry Drug Intermediate Anti-Tuberculosis

End-Product Enantiopurity: Achieving 100% ee in the Final Drug Substance

The use of the (R)-configured nosylate directly translates to perfect stereochemical integrity in the final drug molecule. The optimized synthetic process for Delamanid, starting from this compound, consistently yields an API with 100% enantiomeric excess (ee) and 100% HPLC purity [1]. This level of chiral purity is a critical quality attribute for a pharmaceutical intermediate.

Chiral Purity Quality by Design Enantiomeric Excess

Physicochemical Property Differentiation: Solubility Profile at 25 °C

The compound's solubility profile is a practical differentiator for process chemists. It has a computed aqueous solubility of 0.44 g/L at 25 °C, classifying it as 'very slightly soluble' . This low solubility is a critical parameter for reaction design, often necessitating specific solvent systems and impacting workup procedures, contrasting with more soluble, less hydrophobic analogs.

Pre-formulation Solubility Process Development

Commercial Availability and Standard Purity: Baseline for Research Procurement

The compound is widely available from multiple commercial suppliers, establishing a standard minimum purity of 95% for research-grade material . This forms a procurement baseline; any supplier offering significantly lower purity should be justified, as the standard market specification meets the needs of most published synthetic protocols without further purification.

Chemical Sourcing Purity Specification Research Chemical

Application Scenarios: Where (R)-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate (CAS 683276-64-4) is the Optimal Procurement Choice


Generic Delamanid API Development & Reference Standard Qualification

This compound is the mandatory (R)-configured starting material for synthesizing the anti-tuberculosis drug Delamanid. Procurement of CAS 683276-64-4 with documented 100% ee is critical for generic drug developers to ensure the final API meets pharmacopoeial impurity limits. The (S)-enantiomer (CAS 683276-63-3) is cataloged specifically as Delamanid Impurity 16, making the procurement of the high-purity (R)-form essential for establishing a regulatory starting material specification [1][2].

Synthesis of Preclinical Nitroimidazooxazole Candidates (e.g., DNDI-VL-2098)

The compound serves as a key chiral building block for the broad class of nitroimidazooxazole drug candidates, including the anti-leishmanial agent DNDI-VL-2098. Its high reactivity as an electrophile allows for efficient diversification in early medicinal chemistry programs. The scalable Sharpless epoxidation route to this compound has been validated on the kilogram scale, supporting its use from hit-to-lead through to preclinical candidate synthesis [3].

Small-Scale Medicinal Chemistry Requiring High Reactivity Electrophiles

For discovery-phase chemists performing nucleophilic substitutions on a complex substrate, the 4-nitrobenzenesulfonate leaving group offers a significant reactivity advantage. The documented 93% yield in coupling with a complex phenol exemplifies its efficiency. This scenario applies where maximum conversion is prioritized over process safety constraints, making it the ideal choice for synthesizing milligram-to-gram quantities of diverse analog libraries [4].

Development of Safer, Scalable Processes via Leaving Group Comparison

Industrial process chemistry groups evaluating process safety should procure this compound for comparative hazard assessment studies against the 4-bromo analog. US Patent 11,958,818 explicitly identifies the 4-nitro compound as 'highly energetic' and the 4-bromo analog as a 'safer alternative' for large-scale use. A head-to-head procurement of both enables a data-driven decision on whether the superior reactivity of the nosylate justifies the added safety engineering controls for a given process scale [5].

Quote Request

Request a Quote for (R)-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.